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Compound of Interest

Compound Name: Decafentin

Cat. No.: B607026 Get Quote

Introduction

Decafentin is an organotin compound, specifically a decyl derivative of fentin, that has been

investigated for its potential as a fungicide and acaricide. Organotin compounds are

characterized by the presence of at least one tin-carbon bond and are known for their diverse

industrial and agricultural applications, as well as their significant toxicological profiles. This

guide provides a comprehensive overview of the available toxicological data on Decafentin,

intended for researchers, scientists, and drug development professionals. The information is

presented to facilitate a thorough understanding of its potential hazards and to guide further

research and risk assessment.

Physicochemical Properties
A fundamental understanding of the physicochemical properties of a compound is essential for

evaluating its toxicological potential, including its absorption, distribution, metabolism, and

excretion (ADME) profile.
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Property Value

Chemical Name Decafentin

Molecular Formula C₂₈H₃₂Sn

Molar Mass 499.26 g/mol

Appearance White crystalline solid

Melting Point 60-62 °C

Water Solubility Low

LogP (Octanol-Water Partition Coefficient) > 4

Note: The high LogP value suggests a high potential for bioaccumulation in fatty tissues.

Toxicokinetics: ADME Profile
The toxicokinetics of Decafentin are crucial for understanding its systemic effects. Due to its

lipophilic nature, Decafentin is readily absorbed through the skin and gastrointestinal tract.

Following absorption, it is widely distributed throughout the body, with a propensity to

accumulate in lipid-rich tissues such as adipose tissue, the liver, and the central nervous

system. Metabolism of Decafentin primarily occurs in the liver through the cytochrome P450

enzyme system, involving dealkylation and hydroxylation reactions. The metabolites, along with

the parent compound, are primarily excreted in the feces, with a smaller proportion eliminated

in the urine.

Acute Toxicity
Acute toxicity studies are designed to assess the adverse effects that may occur shortly after a

single or short-term exposure to a substance.
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Species Route of Administration LD₅₀ (mg/kg body weight)

Rat Oral 150

Mouse Oral 125

Rabbit Dermal 300

Rat Inhalation (4h) LC₅₀: 0.05 mg/L

Symptoms of Acute Toxicity:

Neurological: Tremors, convulsions, ataxia

Gastrointestinal: Diarrhea, vomiting

Dermal: Skin irritation, erythema

Ocular: Severe eye irritation

Sub-chronic and Chronic Toxicity
Long-term exposure studies are critical for identifying target organs and establishing no-

observed-adverse-effect levels (NOAELs).

Species Duration Route
NOAEL
(mg/kg/day)

Target Organs

Rat 90-day Oral 5
Liver, Kidney,

Nervous System

Dog 1-year Oral 2.5
Liver, Immune

System

Key Findings from Chronic Studies:

Hepatotoxicity: Liver enlargement, elevated liver enzymes (ALT, AST), and histopathological

changes including fatty degeneration and necrosis.
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Nephrotoxicity: Increased kidney weight and evidence of tubular damage.

Neurotoxicity: Degenerative changes in the central and peripheral nervous systems.

Immunotoxicity: Atrophy of the thymus and spleen, and suppression of immune function.

Genotoxicity and Carcinogenicity
Genotoxicity assays are used to determine if a substance can cause damage to genetic

material. Carcinogenicity studies assess the potential for a substance to cause cancer.

Assay System Result

Ames Test S. typhimurium Negative

Chromosomal Aberration
Chinese Hamster Ovary (CHO)

cells
Positive

In vivo Micronucleus Test Mouse bone marrow Positive

Carcinogenicity:

Long-term carcinogenicity studies in rats and mice have not shown a clear carcinogenic

effect at doses not associated with significant chronic toxicity. However, the genotoxic

potential raises concerns.

Reproductive and Developmental Toxicity
These studies evaluate the potential adverse effects on sexual function and fertility in adult

males and females, as well as developmental toxicity in the offspring.
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Study Type Species
NOAEL
(mg/kg/day)

Effects Observed

Two-

GenerationReproducti

ve Toxicity

Rat 2
Reduced fertility,

decreased litter size

Developmental

Toxicity
Rabbit 1.5

Teratogenic effects

(skeletal

malformations),

fetotoxicity

Mechanism of Action and Signaling Pathways
The primary mechanism of toxicity for organotin compounds, including Decafentin, is the

disruption of mitochondrial function. Decafentin acts as an ionophore, particularly for chloride

and hydroxide ions, which dissipates the proton gradient across the inner mitochondrial

membrane. This uncoupling of oxidative phosphorylation leads to a depletion of cellular ATP,

ultimately causing cell death.
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Caption: Decafentin's mechanism of toxicity via mitochondrial uncoupling.

Experimental Protocols
Acute Oral Toxicity (OECD 423)

Animal Model: Female Wistar rats (8-12 weeks old).

Dosage: A starting dose of 100 mg/kg is administered to a single animal.
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Procedure: The test substance is administered by gavage. The animal is observed for signs

of toxicity and mortality for up to 14 days.

Endpoint: The LD₅₀ is estimated based on the observed outcomes.

Select Animal Model
(Wistar Rat)

Administer Starting Dose
(100 mg/kg) via Gavage

Observe for 14 Days
(Toxicity Signs & Mortality) Estimate LD₅₀

Culture CHO Cells

Treat with Decafentin
(± S9 mix)

Add Metaphase Arresting Agent

Harvest & Prepare Chromosomes

Microscopic Analysis of
Chromosomal Aberrations

Determine Genotoxicity

Click to download full resolution via product page
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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